Cesium chromate

Description

Properties

CAS No. |

13454-78-9 |

|---|---|

Molecular Formula |

CrCsH2O4 |

Molecular Weight |

250.915 g/mol |

IUPAC Name |

dicesium;dioxido(dioxo)chromium |

InChI |

InChI=1S/Cr.Cs.2H2O.2O/h;;2*1H2;;/q+2;;;;;/p-2 |

InChI Key |

KZCAZNLDQWOKPM-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Cs+].[Cs+] |

Canonical SMILES |

O[Cr](=O)(=O)O.[Cs] |

Other CAS No. |

13454-78-9 |

Pictograms |

Oxidizer; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Cesium Chromate: Formula, Structure, and Protocols

For Immediate Release

This document serves as a comprehensive technical guide on cesium chromate (B82759) (Cs₂CrO₄) for researchers, scientists, and professionals in drug development. It details the compound's chemical formula, molecular structure, physicochemical properties, and established experimental protocols.

Chemical Formula and Nomenclature

Cesium chromate is an inorganic compound with the chemical formula Cs₂CrO₄ .[1] It is also referred to as dicaesium chromate or this compound(VI).[1][2] The compound consists of two cesium cations (Cs⁺) and one chromate anion (CrO₄²⁻).[3]

Physicochemical Properties

This compound is a yellow crystalline solid that is odorless and highly soluble in water.[1][3][4] Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Cs₂CrO₄ | [1][3][4] |

| Molar Mass | 381.805 g/mol | [3][4] |

| Appearance | Yellow crystalline solid | [1][3] |

| Density | 4.237 g/cm³ | [1] |

| Melting Point | 954 to 961 °C (1,749 to 1,762 °F) | [1] |

| Solubility in Water | 45.50 g/100 g at 25 °C | [1][3] |

Molecular and Crystal Structure

The defining feature of this compound is the chromate anion (CrO₄²⁻), where a central chromium atom is in the +6 oxidation state and is tetrahedrally coordinated to four oxygen atoms.[3][5] The overall salt crystallizes in the orthorhombic system, which is a common structure for other cesium salts like cesium sulfate.[1][3]

The crystal structure has been determined to belong to the Pnma space group (No. 62).[1][6] In this arrangement, there are two distinct cesium ion (Cs⁺) sites. One site has the cesium ion bonded to nine oxygen atoms, while the other is bonded to eleven oxygen atoms.[6]

| Crystal Structure Parameter | Value | References |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | Pnma (No. 62) | [1][6] |

| Lattice Constants | a = 8.368 Å, b = 6.226 Å, c = 11.135 Å | [1] |

| Formula Units (Z) | 4 | [1] |

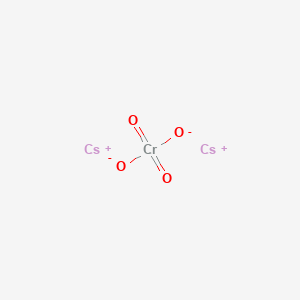

A diagram representing the ionic components and their relationship within the crystal lattice is provided below.

Ionic components of this compound.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized via several aqueous reaction pathways. The selection of a method depends on the available starting materials.

Method 1: Reaction of Cesium Carbonate with Chromic Acid

This method involves the reaction of an aqueous solution of cesium carbonate with chromium(VI) oxide (chromic acid in solution), which produces this compound and evolves carbon dioxide gas.[1][3]

Reaction: CrO₃(aq) + Cs₂CO₃(aq) → Cs₂CrO₄(aq) + CO₂(g)[1][3]

Protocol:

-

Dissolve a stoichiometric amount of chromium(VI) oxide in distilled water to form a chromic acid solution.

-

Separately, prepare an aqueous solution of cesium carbonate.

-

Slowly add the cesium carbonate solution to the chromic acid solution with constant stirring. Observe for the evolution of carbon dioxide gas.

-

Once the reaction is complete (i.e., gas evolution ceases), gently heat the resulting yellow solution to concentrate it.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of this compound.

-

Collect the yellow crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator.

Method 2: Salt Metathesis Reaction

This protocol utilizes a double displacement reaction between potassium chromate and cesium chloride.[1][3] The reaction's success relies on the differential solubility of the resulting salts.

Reaction: K₂CrO₄(aq) + 2 CsCl(aq) → Cs₂CrO₄(aq) + 2 KCl(aq)[1][3]

Protocol:

-

Prepare separate concentrated aqueous solutions of potassium chromate and cesium chloride.

-

Mix the two solutions with stirring.

-

Concentrate the resulting mixture by heating to reduce the volume of water.

-

Cool the solution to induce precipitation. This compound will crystallize out of the solution.

-

Isolate the product crystals via filtration and dry as described in Method 1.

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis workflows for this compound.

Applications

Historically, this compound's primary application was in the manufacturing of vacuum tubes.[1][3][4] It was reacted with reducing agents like silicon or boron to produce cesium vapor, which acted as a "getter" to remove residual gases.[1][7] Currently, its use is more limited, serving as a precursor for other compounds in academic research.[1] It also finds some use as a catalyst in organic synthesis, in the production of specialty glasses, and as an additive for special light sources.[7][8][9]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a strong oxidizer, a carcinogen, and an environmental hazard.[1][4] As a hexavalent chromium compound, it is toxic and can cause skin sensitization and irritation to the respiratory tract.[4][10]

Handling Recommendations:

-

Handle in a well-ventilated area, preferably within a fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

-

Avoid creating dust.[10]

-

Store in a tightly sealed container in a cool, dry place, away from combustible materials and reducing agents.[10]

-

Dispose of waste in accordance with local, state, and federal regulations.[10]

References

- 1. Caesium chromate - Wikipedia [en.wikipedia.org]

- 2. chemsavers.com [chemsavers.com]

- 3. Buy this compound | 13454-78-9 [smolecule.com]

- 4. This compound (Cs2CrO4) | CrCs2O4 | CID 61613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. heegermaterials.com [heegermaterials.com]

- 8. chemimpex.com [chemimpex.com]

- 9. watson-int.com [watson-int.com]

- 10. This compound - ESPI Metals [espimetals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Chromate

Abstract

Cesium chromate (B82759) (Cs₂CrO₄) is an inorganic compound notable for its vibrant yellow color and its utility in various chemical and industrial processes. Historically significant in the manufacturing of vacuum tubes, its unique properties continue to make it a subject of interest in materials science, catalysis, and analytical chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of cesium chromate, detailed experimental protocols for its synthesis, and a summary of its safety and handling procedures. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Core Physical and Chemical Properties

This compound is a yellow crystalline solid at standard conditions.[1] It is the cesium salt of chromic acid and is recognized for its stability and solubility in water.[2]

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | Cs₂CrO₄ | [3] |

| Molecular Weight | 381.81 g/mol | [3] |

| Appearance | Yellow crystalline powder/solid | [1][4] |

| Density | 4.237 g/cm³ | [1][4] |

| Melting Point | 954 to 961 °C (1749 to 1762 °F) | [1][5] |

| Boiling Point | Decomposes upon heating | N/A |

| Solubility in Water | 45.50 g/100 g (at 25 °C)[1]; 71.4 g/100 ml (at 13 °C)[4] | [1][4] |

| Solubility in Other Solvents | Insoluble in alcohol | [6] |

Crystal Structure

This compound crystallizes in the orthorhombic crystal system with the space group Pnma.[1][7] The structure consists of cesium cations (Cs⁺) and tetrahedral chromate anions (CrO₄²⁻).[5][7] Within the crystal lattice, there are two distinct cesium ion sites. One is bonded in a 9-coordinate geometry to nine oxygen atoms, while the other is bonded in an 11-coordinate geometry to eleven oxygen atoms.[7] The chromium atom is in a +6 oxidation state and is tetrahedrally coordinated to four oxygen atoms.[7]

Chemical Reactivity and Behavior

Chromate-Dichromate Equilibrium

A key aspect of this compound's chemistry is the pH-dependent equilibrium between the yellow chromate ion (CrO₄²⁻) and the orange-red dichromate ion (Cr₂O₇²⁻).[5][8] In neutral or alkaline solutions, the chromate ion is the predominant species.[5] Upon the addition of an acid, the equilibrium shifts to form the dichromate ion.[8][9] Conversely, adding a base to a dichromate solution will shift the equilibrium back towards the chromate ion.[9]

This relationship can be visualized as follows:

Caption: pH-dependent equilibrium between chromate and dichromate ions.

Oxidizing Properties

As a compound containing chromium in the +6 oxidation state, this compound is a strong oxidizing agent.[2] This property is fundamental to its application in various chemical syntheses, such as the oxidation of primary alcohols to aldehydes or carboxylic acids, and secondary alcohols to ketones.[10] In these reactions, the Cr(VI) is reduced to Cr(III), which is often accompanied by a color change from orange/yellow to green.[10]

Thermal Decomposition

This compound is thermally stable, melting at a high temperature before it decomposes.[5] While detailed studies on its specific decomposition products are not extensively documented, it is known to decompose upon strong heating.[11] In some applications, it is reacted with reducing agents like silicon, boron, or titanium at high temperatures to produce cesium vapor.[1][6]

Incompatible Materials and Hazardous Reactions

This compound is a strong oxidizer and may intensify fire.[12] It is incompatible with reducing agents, combustible materials, and organic materials.[13] Its heat of reaction with these substances may cause ignition.[13] Hazardous decomposition products include chromium oxides and cesium oxides.[13]

Experimental Protocols

Synthesis of this compound

There are several established methods for the synthesis of this compound. The choice of method may depend on the available starting materials and desired purity.

Caption: Common synthesis pathways for the preparation of this compound.

Method 1: Reaction of Chromium(VI) Oxide with Cesium Carbonate [1] This method involves the direct reaction of an aqueous solution of chromium(VI) oxide with cesium carbonate.

-

Dissolution: Prepare separate aqueous solutions of chromium(VI) oxide (CrO₃) and cesium carbonate (Cs₂CO₃).

-

Reaction: Slowly add the cesium carbonate solution to the chromium(VI) oxide solution with constant stirring. Carbon dioxide gas will evolve. Reaction: CrO₃(aq) + Cs₂CO₃(aq) → Cs₂CrO₄(aq) + CO₂(g)

-

Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization of this compound.

-

Isolation: Isolate the yellow crystals by filtration, wash with cold deionized water, and dry in an oven.

Method 2: Salt Metathesis [1] This precipitation reaction utilizes the exchange of ions between potassium chromate and cesium chloride.

-

Preparation of Solutions: Prepare aqueous solutions of potassium chromate (K₂CrO₄) and cesium chloride (CsCl).

-

Precipitation: Mix the two solutions. A yellow precipitate of this compound will form due to its lower solubility compared to potassium chloride. Reaction: K₂CrO₄(aq) + 2 CsCl(aq) → Cs₂CrO₄(s) + 2 KCl(aq)

-

Purification: Filter the precipitate, wash it with cold deionized water to remove residual potassium chloride, and then dry it.

Method 3: Alkalinization of Cesium Dichromate [1] This method converts cesium dichromate to this compound using a base.

-

Solution Preparation: Dissolve cesium dichromate (Cs₂Cr₂O₇) in water to form an orange-red solution.

-

Alkalinization: Slowly add an aqueous solution of cesium hydroxide (CsOH) while monitoring the pH. The color of the solution will change from orange-red to yellow as the chromate ion is formed. Reaction: Cs₂Cr₂O₇(aq) + 2 CsOH(aq) → 2 Cs₂CrO₄(aq) + H₂O(l)

-

Isolation: Recover the this compound product by crystallization, followed by filtration and drying.

Analytical Methods for Characterization

The purity and identity of synthesized this compound can be confirmed using several analytical techniques.

-

X-ray Diffraction (XRD): To confirm the orthorhombic crystal structure and phase purity of the solid material.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For elemental analysis to determine the presence and concentration of cesium and chromium, as well as to quantify trace metal impurities.[14]

-

UV-Vis Spectroscopy: To observe the characteristic absorbance of the chromate ion in solution.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the chromate anion.[15]

-

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To study the thermal stability and decomposition profile of the compound.[11]

Safety, Handling, and Hazards

This compound, like other hexavalent chromium compounds, is hazardous and requires careful handling.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer |

| Carcinogenicity | 1B | H350: May cause cancer |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | - | H340: May cause genetic defects |

| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

| (Data compiled from multiple sources)[3][4] |

Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood or an enclosed, controlled process to avoid dust formation.[13][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[17] If dust is generated, a full-face respirator should be used.[17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[12][13] Keep away from heat, reducing agents, and combustible materials.[13] The substance is hygroscopic and should be protected from moisture.[13][18]

-

Spill Response: In case of a spill, avoid raising dust.[13] Isolate the area and wear appropriate PPE. Cover small spills with an inert absorbent material like sodium bicarbonate, then sweep or vacuum (using a HEPA filter) into a closed container for disposal.[12][13] Do not allow the material to enter drains or waterways.[13]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[16]

-

Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Seek medical attention.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[16]

Applications

Historically, the primary application of this compound was in the production of cesium vapor for vacuum tubes, where it acted as a "getter" to remove residual gases.[1][18] Currently, its use is more specialized in research and development, including:

-

Catalysis: As a catalyst in certain organic synthesis reactions.[2]

-

Analytical Chemistry: As a reagent for the detection and quantification of various elements.[2]

-

Materials Science: In the development of advanced materials such as specialty glasses and ceramics.[2]

-

Precursor for Cesium Metal: As a starting material for the production of high-purity cesium metal.[6][19]

References

- 1. Caesium chromate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (Cs2CrO4) | CrCs2O4 | CID 61613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. elementschina.com [elementschina.com]

- 5. benchchem.com [benchchem.com]

- 6. heegermaterials.com [heegermaterials.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]

- 13. This compound - ESPI Metals [espimetals.com]

- 14. ANALYTICAL METHODS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Efficient adsorption of cesium cations and chromate anions by one-step process using surfactant-modified zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. This compound CAS#: 13454-78-9 [m.chemicalbook.com]

- 19. watson-int.com [watson-int.com]

A Technical Guide to the Crystal Structure of Cesium Chromate (Cs₂CrO₄)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the crystal structure of cesium chromate (B82759) (Cs₂CrO₄), a compound of interest in various chemical and materials science applications. The following sections delineate its crystallographic parameters, atomic arrangement, and the experimental methodologies employed for its structural determination.

Crystal Structure and Space Group

Cesium chromate crystallizes in the orthorhombic crystal system.[1] This system is characterized by three unequal crystallographic axes that are mutually perpendicular. The determined space group for this compound is Pnma (No. 62) .[1][2] This designation indicates a primitive unit cell with a glide plane perpendicular to the a-axis, a mirror plane perpendicular to the b-axis, and a glide plane perpendicular to the c-axis.

Atomic Coordination Environment

The crystal structure of this compound features distinct coordination environments for its constituent ions.[2]

-

Cesium (Cs⁺) Ions: There are two non-equivalent cesium ion sites within the crystal lattice.[2]

-

Chromium (Cr⁶⁺) Ion: The chromium ion is bonded to four oxygen atoms in a tetrahedral geometry.[2] All chromium-oxygen bond lengths are approximately 1.65 Å.[2]

-

Oxygen (O²⁻) Ions: There are three distinct sites for the oxygen atoms. Each oxygen atom is bonded to five cesium ions and one chromium ion in a distorted single-bond geometry.[2]

Quantitative Crystallographic Data

The crystallographic data for this compound has been determined through experimental techniques, primarily single-crystal X-ray and neutron diffraction. The data presented below is derived from a neutron diffraction study, which provides precise localization of atomic nuclei.

Lattice Parameters

| Parameter | Value (Å or °) | Source |

| a | 8.368 | [1] |

| b | 6.226 | [1] |

| c | 11.135 | [1] |

| α | 90 | [2] |

| β | 90 | [2] |

| γ | 90 | [2] |

| Unit Cell Volume | 595.15 | [2] |

Atomic Coordinates

The fractional atomic coordinates for the atoms within the conventional unit cell are provided below.

| Atom | Wyckoff Position | x | y | z |

| Cs | 4c | 0.25 | 0.016341 | 0.194442 |

| Cs | 4c | 0.75 | 0.167716 | 0.409317 |

| Cr | 4c | 0.75 | 0.736195 | 0.419878 |

| O | 4c | 0.75 | 0.041794 | 0.088961 |

| O | 4c | 0.25 | 0.541311 | 0.089885 |

| O | 8d | 0.969116 | 0.255955 | 0.339599 |

Data sourced from the Materials Project, referencing the neutron diffraction study by Morris et al. (1981).[2]

Experimental Protocols

The definitive determination of the crystal structure of this compound has been accomplished through single-crystal diffraction techniques. These methods allow for the precise measurement of the diffraction pattern produced when a crystal is exposed to a beam of radiation, from which the arrangement of atoms can be deduced.

Synthesis of Single Crystals

For single-crystal diffraction studies, high-quality crystals are paramount. This compound crystals can be synthesized via several aqueous solution methods:

-

Reaction of Cesium Carbonate with Chromic Acid: Cs₂CO₃(aq) + H₂CrO₄(aq) → Cs₂CrO₄(s) + H₂O(l) + CO₂(g) Slow evaporation of the resulting solution can yield single crystals suitable for diffraction.

-

Salt Metathesis Reaction: K₂CrO₄(aq) + 2 CsCl(aq) → Cs₂CrO₄(s) + 2 KCl(aq) The lower solubility of this compound compared to potassium chloride allows for its precipitation and subsequent recrystallization to form single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the unit cell dimensions, space group, and atomic positions by analyzing the diffraction pattern of X-rays scattered by a single crystal.

Methodology:

-

Crystal Mounting: A suitable single crystal of this compound, typically with dimensions in the range of 0.1 to 0.3 mm, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to low temperatures (e.g., 100 K), to reduce thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A monochromatic X-ray beam, commonly from a Mo or Cu source, is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector, such as a CCD or CMOS detector.

-

Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is used to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The processed data is then used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods to best fit the experimental diffraction data, yielding the final, precise atomic coordinates and other crystallographic parameters.

Neutron Diffraction

Objective: To precisely determine the positions of all atoms, including the lighter oxygen atoms, and to corroborate the structure determined by X-ray diffraction. Neutrons are particularly sensitive to the positions of atomic nuclei.

Methodology:

-

Crystal Selection: A larger single crystal of this compound than that used for SC-XRD is typically required for neutron diffraction experiments.

-

Data Collection: The crystal is mounted in a neutron diffractometer at a neutron source (e.g., a nuclear reactor or spallation source). A monochromatic beam of neutrons is used to irradiate the crystal. Similar to SC-XRD, the crystal is rotated, and the intensities of the diffracted neutrons are measured at various angles using a neutron detector.

-

Structure Refinement: The collected neutron diffraction data is used to refine the crystal structure model obtained from X-ray diffraction. This refinement provides highly accurate positions for all atoms in the unit cell, leading to precise bond lengths and angles. The neutron diffraction study by Morris et al. in 1981 was instrumental in providing the detailed structural parameters for this compound.[2]

Visualization of Crystallographic Hierarchy

The following diagram illustrates the hierarchical relationship of the crystallographic classification for this compound.

Caption: Hierarchical relationship of this compound's crystallography.

References

An In-depth Technical Guide to the Synthesis of Cesium Chromate from Cesium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cesium chromate (B82759) (Cs₂CrO₄) from cesium carbonate (Cs₂CO₃) and chromium trioxide (CrO₃). The document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data. This guide is intended to equip researchers and professionals with the necessary information to safely and efficiently conduct this synthesis in a laboratory setting.

Introduction

Cesium chromate is a yellow crystalline solid with the chemical formula Cs₂CrO₄.[1] Historically, it was utilized in the manufacturing of vacuum tubes for the production of cesium vapor.[1] Currently, its primary role is as a precursor for the synthesis of other cesium compounds for academic and research purposes.[1] The synthesis from cesium carbonate and chromium trioxide is a common and direct method for producing this compound.

Chemical Principles

The synthesis of this compound from cesium carbonate is based on an acid-base reaction. Chromium trioxide, the acidic anhydride (B1165640) of chromic acid, reacts with the basic cesium carbonate in an aqueous solution. This reaction results in the formation of this compound, water, and carbon dioxide gas, which evolves from the solution.

The balanced chemical equation for this reaction is:

CrO₃(aq) + Cs₂CO₃(aq) → Cs₂CrO₄(aq) + CO₂(g) [1]

This reaction proceeds readily in an aqueous medium, and the resulting this compound can be isolated by crystallization.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis.

| Property | Cesium Carbonate (Cs₂CO₃) | Chromium Trioxide (CrO₃) | This compound (Cs₂CrO₄) |

| Molar Mass | 325.82 g/mol | 99.99 g/mol | 381.80 g/mol |

| Appearance | White crystalline solid | Dark red crystals | Yellow crystalline solid[1] |

| Density | 4.072 g/cm³ | 2.70 g/cm³ | 4.237 g/cm³[1] |

| Melting Point | 610 °C (decomposes) | 197 °C | 954-961 °C[1] |

| Solubility in Water | 261.5 g/100 mL (20 °C) | 166 g/100 mL (20 °C) | 45.50 g/100 g (25 °C)[1] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from cesium carbonate and chromium trioxide.

4.1. Materials and Equipment

-

Cesium Carbonate (Cs₂CO₃), high purity

-

Chromium Trioxide (CrO₃), high purity

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

pH meter or pH indicator strips

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

-

Desiccator

4.2. Synthesis Procedure

-

Preparation of Reactant Solutions:

-

In a beaker, dissolve a stoichiometric amount of cesium carbonate in deionized water with gentle stirring. The concentration should be calculated to ensure complete dissolution.

-

In a separate beaker, carefully dissolve a corresponding stoichiometric amount of chromium trioxide in deionized water. Caution: Chromium trioxide is a strong oxidizing agent and is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. The dissolution of chromium trioxide is exothermic.

-

-

Reaction:

-

Slowly add the chromium trioxide solution to the cesium carbonate solution while continuously stirring with a magnetic stirrer.

-

Effervescence will be observed due to the evolution of carbon dioxide gas. The addition should be slow enough to control the foaming.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a sufficient period to ensure the reaction goes to completion. The solution will turn a characteristic yellow color.

-

-

Crystallization and Isolation:

-

Gently heat the resulting yellow solution to reduce the volume by approximately one-third to one-half, leading to a saturated solution.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

For maximum yield, place the beaker in an ice bath to further decrease the solubility of this compound.

-

Collect the yellow crystalline product by vacuum filtration using a Buchner funnel.

-

-

Purification by Recrystallization:

-

Transfer the crude this compound crystals to a clean beaker.

-

Add a minimal amount of hot deionized water to dissolve the crystals completely.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.

-

Collect the purified crystals by vacuum filtration.

-

-

Drying:

-

Wash the collected crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Dry the purified this compound in a drying oven at a temperature of 100-110°C until a constant weight is achieved.

-

Store the final product in a desiccator to prevent moisture absorption.

-

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cesium carbonate.

Safety Considerations

-

Chromium Trioxide (CrO₃): This compound is highly toxic, corrosive, and a strong oxidizing agent. It is a known carcinogen. All handling must be done in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of dust or fumes.

-

Cesium Carbonate (Cs₂CO₃): This compound is alkaline and can cause irritation upon contact with skin or eyes. Handle with gloves and safety glasses.

-

This compound (Cs₂CrO₄): The product is also toxic and a suspected carcinogen. Handle with the same precautions as chromium trioxide.

-

Waste Disposal: All chromium-containing waste must be disposed of according to institutional and local environmental regulations for heavy metal waste.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Appearance: The final product should be a yellow crystalline solid.

-

Melting Point: The melting point should be sharp and within the literature range of 954-961 °C.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the chromate anion (CrO₄²⁻).

-

Purity: The purity of the final product can be determined by techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to analyze for trace metal impurities.

This guide provides a foundational framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and institutional safety protocols before commencing any experimental work.

References

Technical Guide: Physicochemical Properties of Crystalline Cesium Chromate (Cs₂CrO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the molar mass and density of crystalline cesium chromate (B82759) (Cs₂CrO₄), a yellow crystalline solid. The information presented herein is intended to support research, development, and quality control activities where precise physicochemical data is paramount.

Quantitative Data Summary

The molar mass and density of cesium chromate are fundamental parameters for stoichiometric calculations, material characterization, and process design. The accepted values for these properties are summarized below.

| Property | Value | Units |

| Molar Mass | 381.80 g/mol | g/mol |

| 381.83 g/mol [1] | g/mol | |

| 381.8046 g/mol [2] | g/mol | |

| 381.805 g/mol [3] | g/mol | |

| Density | 4.24 g/cm³[4] | g/cm³ |

| 4.237 g/cm³[5][6] | g/cm³ | |

| 4.23 g/cm³[1] | g/cm³ | |

| 4.26 g/cm³[7] | g/cm³ |

Methodologies and Experimental Protocols

The determination of molar mass and density relies on established analytical principles. This section details the standard protocols applicable to crystalline this compound.

Determination of Molar Mass

The molar mass of a pure, crystalline compound like this compound is determined computationally from its chemical formula and the standard atomic weights of its constituent elements.

Protocol:

-

Identify Chemical Formula: The established chemical formula for this compound is Cs₂CrO₄.[1][4][5][6]

-

Determine Atomic Composition: From the formula, it is determined that one molecule of this compound contains:

-

Two (2) atoms of Cesium (Cs)

-

One (1) atom of Chromium (Cr)

-

Four (4) atoms of Oxygen (O)

-

-

Obtain Standard Atomic Weights: The most recent standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC) periodic table.

-

Atomic weight of Cs: 132.90545 u

-

Atomic weight of Cr: 51.9961 u

-

Atomic weight of O: 15.9994 u

-

-

Calculate Molar Mass: The molar mass is the sum of the atomic weights of all atoms in the formula.

-

Molar Mass = (2 × Atomic Weight of Cs) + (1 × Atomic Weight of Cr) + (4 × Atomic Weight of O)

-

Molar Mass = (2 × 132.90545) + (1 × 51.9961) + (4 × 15.9994)

-

Molar Mass = 265.8109 + 51.9961 + 63.9976 = 381.8046 g/mol

-

Caption: Logical workflow for calculating the molar mass of this compound.

Determination of Crystalline Density

The density of a crystalline solid can be determined experimentally through methods like gas pycnometry or calculated from crystallographic data obtained via X-ray diffraction (XRD). The calculation from XRD data is a highly accurate, non-destructive method.

Protocol (via X-ray Crystallography):

-

Crystal Structure Analysis: A single crystal of this compound is analyzed using X-ray diffraction to determine its crystal system, space group, and unit cell dimensions. This compound crystallizes in the orthorhombic system with the space group Pnma.[6][7]

-

Determine Unit Cell Parameters: The lattice constants (the lengths of the unit cell edges) are measured. For this compound, these are approximately:

-

a = 8.368 Å

-

b = 6.226 Å

-

c = 11.135 Å

-

-

Calculate Unit Cell Volume (V): For an orthorhombic system, the volume is the product of the lattice constants.

-

V = a × b × c

-

V = 8.368 Å × 6.226 Å × 11.135 Å = 579.9 ų

-

Convert volume to cm³: V = 579.9 × (10⁻⁸ cm)³ = 5.799 × 10⁻²² cm³

-

-

Determine Number of Formula Units per Unit Cell (Z): Crystallographic analysis reveals the number of formula units (Cs₂CrO₄) contained within one unit cell. For this compound, Z = 4.[6]

-

Calculate Density (ρ): The density is calculated using the formula:

-

ρ = (Z × M) / (V × Nₐ)

-

Where:

-

Z = 4 (formula units per unit cell)

-

M = 381.80 g/mol (molar mass)

-

V = 5.799 × 10⁻²² cm³ (unit cell volume)

-

Nₐ = 6.022 × 10²³ mol⁻¹ (Avogadro's number)

-

-

ρ = (4 × 381.80) / ((5.799 × 10⁻²²) × (6.022 × 10²³)) ≈ 4.37 g/cm³ (Note: The slight discrepancy between this calculated value and reported experimental values[4][5][6] can arise from minor variations in measured lattice parameters and experimental conditions.)

-

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. webqc.org [webqc.org]

- 3. This compound (Cs2CrO4) | CrCs2O4 | CID 61613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 13454-78-9 [smolecule.com]

- 5. elementschina.com [elementschina.com]

- 6. Caesium chromate - Wikipedia [en.wikipedia.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

Solubility of Cesium chromate in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the aqueous solubility of cesium chromate (B82759) (Cs₂CrO₄). Due to the limited availability of a comprehensive temperature-dependent solubility dataset in readily accessible literature, this guide presents the available verified data and focuses on the detailed experimental protocol for determining such data.

Introduction

Cesium chromate is a yellow crystalline solid with the formula Cs₂CrO₄. An understanding of its aqueous solubility is crucial in various fields, including materials science, chemical synthesis, and safety assessments, particularly concerning its environmental fate and behavior. This document outlines the known solubility of this compound in water and provides a detailed experimental protocol for its determination at various temperatures.

Quantitative Solubility Data

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 25 | 45.50[1] |

Note: Other sources mention a solubility of 71.4 g/100 cm³, but without a specified temperature, this data is difficult to compare and utilize accurately.

Experimental Protocols for Solubility Determination

To determine the solubility of this compound in water at various temperatures, the isothermal saturation method followed by gravimetric analysis is a reliable and widely used technique.

Principle

A saturated solution is prepared by dissolving an excess amount of the solute (this compound) in the solvent (water) at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by evaporating the solvent from a known mass of the solution and weighing the remaining solid solute.

Materials and Equipment

-

This compound (Cs₂CrO₄), analytical grade

-

Deionized or distilled water

-

Thermostatic water bath or incubator with temperature control (e.g., ±0.1 °C)

-

Glass-stoppered flasks or vials

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm pore size)

-

Calibrated analytical balance (±0.0001 g)

-

Drying oven

-

Desiccator

-

Calibrated pipettes and glassware

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass-stoppered flasks containing a known volume of deionized water. The presence of undissolved solid is essential to ensure saturation.

-

Place the flasks in a thermostatic water bath set to the desired temperature.

-

Stir the mixtures using a magnetic stirrer for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended, with periodic stirring.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during transfer.

-

Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known mass or volume of the clear, filtered saturated solution into the pre-weighed evaporating dish and record the combined weight.

-

Carefully evaporate the water from the solution by placing the evaporating dish in a drying oven set to a temperature below the decomposition temperature of this compound (e.g., 100-110 °C).

-

Once the solvent is fully evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry this compound residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved this compound per 100 g of water. The following formula can be used:

Solubility ( g/100 g H₂O) = (Mass of residue / Mass of water) x 100

Where:

-

Mass of residue is the final constant mass of the dry this compound.

-

Mass of water is the mass of the saturated solution minus the mass of the residue.

-

-

-

Data Reporting:

-

The experiment should be repeated at various temperatures to generate a solubility curve.

-

Each measurement should be performed in triplicate to ensure accuracy and precision.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Figure 1. Workflow for the experimental determination of this compound solubility.

This detailed protocol provides a robust framework for researchers to generate reliable solubility data for this compound at various temperatures, which is essential for its application and safety assessment in scientific and industrial settings.

References

In-Depth Technical Guide to the Thermal Properties of Cesium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Cesium Chromate (B82759) (Cs₂CrO₄). The information is curated for professionals in research and development who require detailed data on the thermal stability and behavior of this inorganic compound. This document outlines the known thermal properties, presents a generalized experimental protocol for thermal analysis, and includes visualizations to illustrate key processes.

Introduction to Cesium Chromate

This compound is a yellow crystalline solid with the chemical formula Cs₂CrO₄.[1] It is the cesium salt of chromic acid and crystallizes in the orthorhombic system.[1] Historically, its primary application was in the manufacturing of vacuum tubes, where it was used to produce cesium vapor through a reaction with reducing agents like silicon, boron, or titanium.[1][2] Currently, its use is predominantly in academic research as a precursor for other chemical compounds.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Cs₂CrO₄ | [1] |

| Molar Mass | 381.81 g/mol | - |

| Appearance | Yellow crystalline solid | [1] |

| Crystal Structure | Orthorhombic | [1] |

| Density | 4.237 g/cm³ | - |

| Solubility in Water | 45.50 g/100 g (at 25 °C) | - |

| Incompatible Materials | Reducing agents, combustible materials, organic materials | [3] |

Thermal Behavior and Decomposition

The thermal stability of alkali metal compounds, including chromates, generally increases down the group.[4][5] This trend suggests that this compound is a highly thermally stable compound.

Thermal Transitions

Detailed studies on the specific thermal decomposition temperature of this compound are not extensively available in peer-reviewed literature. However, its melting point is well-documented. The primary thermal event observed upon heating is melting, which occurs at a high temperature. It is understood that decomposition happens at temperatures above its melting point. The known thermal properties are summarized in Table 2.

Table 2: Thermal Properties of this compound

| Thermal Property | Temperature Range | Observations | Reference(s) |

| Melting Point | 954 - 961 °C (1227 - 1234 K) | Transition from solid to liquid phase. | - |

| Decomposition | Above melting point | Specific temperature not well-defined in literature. | [3] |

| Decomposition Products | Cesium Oxides (e.g., Cs₂O), Chromium Oxides (e.g., Cr₂O₃) | Hazardous fumes produced upon decomposition. | [3][6] |

Decomposition Pathway

While a definitive reaction mechanism for the simple thermal decomposition of this compound is not extensively detailed, the expected products upon strong heating are cesium and chromium oxides.[3][6] A possible decomposition reaction is hypothesized below. The exact stoichiometry and the specific oxides formed can vary depending on the temperature and atmospheric conditions.

Experimental Protocol for Thermal Analysis

To determine the precise decomposition temperature and characterize the thermal stability of a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7] A general protocol for these analyses is provided below.

Instrumentation

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC, or separate TGA and DSC instruments.

-

High-purity inert gas supply (e.g., Nitrogen, Argon).

-

Sample pans (e.g., platinum or alumina).

-

Analytical balance for accurate sample weighing.

Procedure

-

Instrument Calibration : Calibrate the TGA for mass and the DSC for temperature and enthalpy according to the manufacturer's specifications. Indium is a common standard for DSC calibration.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA/DSC sample pan.

-

Place an empty, clean pan on the reference balance.

-

-

Experimental Conditions :

-

Atmosphere : Purge the instrument with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure a non-reactive environment.

-

Temperature Program :

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 1200 °C. A temperature higher than the melting point is necessary to observe decomposition.

-

Use a constant heating rate (e.g., 10 °C/min). Slower heating rates can provide better resolution of thermal events.[8]

-

-

-

Data Acquisition : Record the sample mass (TGA), the derivative of the mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis :

-

TGA Curve : Analyze the plot of mass versus temperature. A significant loss of mass indicates decomposition. The onset temperature of this mass loss is taken as the decomposition temperature.

-

DTG Curve : The peak of the derivative curve indicates the temperature at which the rate of mass loss is maximal.

-

DSC Curve : Analyze the plot of heat flow versus temperature. Endothermic or exothermic peaks correspond to thermal events such as melting, crystallization, or decomposition. The melting point will be observed as a sharp endothermic peak around 954-961 °C. Decomposition may appear as a subsequent endothermic or exothermic event.

-

Safety Considerations

This compound is a hazardous substance. It is classified as an oxidizer, a skin sensitizer, and a carcinogen.[3][6] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. The thermal decomposition of this compound produces toxic chromium and cesium oxide fumes, necessitating careful handling and disposal in accordance with local regulations.[3][6]

References

- 1. Caesium chromate - Wikipedia [en.wikipedia.org]

- 2. heegermaterials.com [heegermaterials.com]

- 3. This compound - ESPI Metals [espimetals.com]

- 4. A Level 7. s-block alkali metals alkaline earth metals, thermal stability of compounds, thermal decomposition carbonates, hydrgencarbonates, hydroxides, nitrates, sulfates/sulphates solubilty trends, uses of alkali metals GCE AS A2 KS5 chemistry revision notes [docbrown.info]

- 5. aakash.ac.in [aakash.ac.in]

- 6. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]

- 7. researchgate.net [researchgate.net]

- 8. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]

Orthorhombic crystal system of Cesium chromate

An In-Depth Technical Guide to the Orthorhombic Crystal System of Cesium Chromate (B82759)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium chromate (Cs₂CrO₄) is a yellow crystalline inorganic salt that crystallizes in the orthorhombic crystal system.[1][2] This compound has historical significance in the production of cesium vapor for vacuum tubes and is currently utilized as a precursor for other chemical compounds and in specialized applications such as catalysis.[1][3][4][5] This technical guide provides a comprehensive overview of the crystallographic structure, physicochemical properties, and established experimental protocols for the synthesis and characterization of orthorhombic this compound. All quantitative data is presented in tabular format for clarity and comparative analysis, supplemented by procedural workflows visualized using Graphviz to aid in experimental design and comprehension.

Physicochemical and Structural Properties

This compound is a stable solid under normal conditions, highly soluble in water.[1][3] Its vibrant yellow color is characteristic of the chromate anion.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Cs₂CrO₄ | [1][2][3] |

| Molar Mass | 381.80 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1][3] |

| Crystal System | Orthorhombic | [1][2][3] |

| Density | 4.237 - 4.24 g/cm³ | [1][3] |

| Melting Point | 954 - 961 °C | [1] |

| Solubility in Water | 45.50 g/100 g (at 25 °C) | [1][3] |

Crystallographic Data

This compound crystallizes in the orthorhombic system, which is characterized by three mutually orthogonal axes of unequal length.[6][7] The specific space group for Cs₂CrO₄ is Pnma (No. 62).[1][8] The crystal structure consists of cesium cations (Cs⁺) and tetrahedral chromate anions (CrO₄²⁻).[2][8] There are two distinct cesium sites within the lattice, featuring different coordination environments.[8]

Table 2: Crystallographic Data for Orthorhombic this compound

| Parameter | Value (Computational) | Value (Experimental) |

| Crystal System | Orthorhombic | Orthorhombic[1] |

| Space Group | Pnma[8] | Pnma (No. 62)[1] |

| Lattice Constant a | 6.29 Å[8] | 8.368 Å[1] |

| Lattice Constant b | 8.46 Å[8] | 6.226 Å[1] |

| Lattice Constant c | 11.20 Å[8] | 11.135 Å[1] |

| Lattice Angles (α, β, γ) | 90.00°[8] | 90.00° |

| Unit Cell Volume | 595.15 ų[8] | Not Provided |

| Formula Units (Z) | Not Provided | 4[1] |

Table 3: Atomic Positions for Orthorhombic this compound

Data retrieved from the Materials Project, representing a computational model.[8]

| Wyckoff Symbol | Element | x | y | z |

| 4c | Cs | 0.250000 | 0.016341 | 0.194442 |

| 4c | Cs | 0.750000 | 0.167716 | 0.409317 |

| 4c | Cr | 0.750000 | 0.736195 | 0.419878 |

| 4c | O | 0.750000 | 0.041794 | 0.088961 |

| 4c | O | 0.250000 | 0.263805 | 0.411039 |

| 8d | O | 0.040187 | 0.584742 | 0.334741 |

Table 4: Selected Bond Lengths and Coordination Environments

| Atom Site | Coordination Geometry | Coordinated To | Bond Length Range (Å) |

| Cs¹⁺ (Site 1) | 9-coordinate | 9 x O²⁻ | 3.00 - 3.36[8] |

| Cs¹⁺ (Site 2) | 11-coordinate | 11 x O²⁻ | 3.16 - 3.74[8] |

| Cr⁶⁺ | Tetrahedral | 4 x O²⁻ | 1.65 (all bonds)[8] |

Experimental Protocols

Synthesis of Orthorhombic this compound

Three primary methods are reported for the synthesis of this compound.[1][3] The choice of method depends on the available starting materials and desired purity.

This method involves the reaction of an acid anhydride (B1165640) (CrO₃) with a base (Cs₂CO₃), evolving carbon dioxide gas.[1]

-

Reaction: CrO₃(aq) + Cs₂CO₃(aq) → Cs₂CrO₄(aq) + CO₂(g)[1]

-

Materials: Chromium(VI) oxide (CrO₃), Cesium carbonate (Cs₂CO₃), deionized water.

-

Equipment: Beakers, magnetic stirrer, heating plate, filtration apparatus, crystallization dish.

-

Protocol:

-

Prepare a stoichiometric aqueous solution of cesium carbonate.

-

Slowly add an equimolar amount of chromium(VI) oxide to the cesium carbonate solution while stirring continuously. Observe for the evolution of CO₂ gas.

-

Gently heat the solution to ensure the reaction goes to completion and to concentrate the solution.

-

Filter the resulting yellow solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly at room temperature. Orthorhombic crystals of this compound will precipitate.

-

Isolate the crystals by filtration, wash with a minimal amount of cold deionized water, and dry in a desiccator.

-

This protocol utilizes a precipitation reaction driven by the formation of a soluble byproduct (KCl).[1]

-

Reaction: K₂CrO₄(aq) + 2 CsCl(aq) → Cs₂CrO₄(aq) + 2 KCl(aq)[1]

-

Materials: Potassium chromate (K₂CrO₄), Cesium chloride (CsCl), deionized water.

-

Equipment: Beakers, magnetic stirrer, filtration apparatus.

-

Protocol:

-

Prepare separate concentrated aqueous solutions of potassium chromate and cesium chloride.

-

Add the cesium chloride solution dropwise to the potassium chromate solution under constant stirring.

-

A yellow precipitate of this compound may form if the solutions are sufficiently concentrated.

-

Concentrate the solution by gentle heating to induce further crystallization.

-

Cool the solution slowly to maximize the yield of crystalline product.

-

Isolate, wash, and dry the crystals as described in Method 1.

-

This method converts the dichromate anion to the chromate anion by increasing the pH of the solution.[1][2]

-

Reaction: Cs₂Cr₂O₇(aq) + 2 CsOH(aq) → 2 Cs₂CrO₄(aq) + H₂O(l)[1]

-

Materials: Cesium dichromate (Cs₂Cr₂O₇), Cesium hydroxide (B78521) (CsOH), deionized water.

-

Equipment: Beaker, burette, pH meter, magnetic stirrer.

-

Protocol:

-

Dissolve cesium dichromate in deionized water to form an orange-red solution.

-

Titrate this solution with an aqueous solution of cesium hydroxide. Monitor the pH continuously.

-

As the solution becomes alkaline, its color will transition from orange-red to yellow, indicating the conversion of dichromate to chromate.[2]

-

Once the conversion is complete (at neutral or alkaline pH), concentrate the solution by evaporation.

-

Crystallize, isolate, and dry the resulting yellow this compound crystals as previously described.

-

Crystallographic Characterization

The definitive method for confirming the orthorhombic crystal structure and determining precise lattice parameters is X-ray diffraction (XRD), either on single crystals (SC-XRD) or powdered samples (PXRD).

-

Objective: To verify the crystal system, space group, and determine atomic positions.

-

Equipment: Single-crystal or Powder X-ray diffractometer, goniometer head, sample holders, microscope.

-

Protocol (General Outline for SC-XRD):

-

Crystal Selection: Under a polarized light microscope, select a high-quality, single crystal (typically <0.5 mm) free of visible defects.

-

Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

Center the crystal in the X-ray beam of the diffractometer.

-

Perform an initial unit cell determination scan.

-

Proceed with a full data collection strategy, rotating the crystal and collecting diffraction spots over a wide range of angles (2θ).

-

-

Data Processing:

-

Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.

-

Apply corrections for factors such as Lorentz-polarization effects and absorption.

-

Determine the crystal system and space group (e.g., Pnma) from the symmetry of the diffraction data.

-

-

Structure Solution and Refinement:

-

Use direct methods or Patterson functions to solve the phase problem and obtain an initial model of the atomic positions.

-

Refine the structural model by least-squares methods against the experimental data to optimize atomic coordinates, and thermal parameters.

-

-

Validation: The final refined structure is validated using metrics like R-factors and goodness-of-fit to ensure the model accurately represents the crystal structure.

-

References

- 1. Caesium chromate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 13454-78-9 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. heegermaterials.com [heegermaterials.com]

- 6. Orthorhombic Crystal System [aflowlib.org]

- 7. Orthorhombic crystal system - Wikipedia [en.wikipedia.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

Historical Applications of Cesium Chromate in Vacuum Tubes: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical application of cesium chromate (B82759) as a primary source for generating cesium vapor in vacuum tubes. This technique was pivotal in the manufacturing of various vacuum electronic devices, including photomultiplier tubes and photocathodes, where the precise control of a high-vacuum environment and the presence of cesium were critical for optimal performance.

Introduction to Cesium Chromate in Vacuum Technology

This compound (Cs₂CrO₄) is a stable, yellow crystalline solid that served a crucial role in the advancement of vacuum tube technology. Its primary application was as a reliable source of pure cesium metal vapor upon thermal decomposition in the presence of a reducing agent. This in-situ generation of cesium was instrumental for two main purposes: perfecting the vacuum through a process known as "gettering" and activating photocathodes to enhance their electron emission properties.

The use of this compound offered a significant advantage over handling elemental cesium, which is highly reactive and difficult to manage in a manufacturing environment. By incorporating a stable cesium compound that would release the alkali metal only under specific high-temperature conditions, manufacturers could achieve greater control and reliability in the production of vacuum tubes.

Core Application: Gettering and Photocathode Activation

Gettering: Achieving High Vacuum

A "getter" is a reactive material placed inside a sealed vacuum system to remove residual gas molecules after the initial evacuation.[1] Cesium vapor, released from the decomposition of this compound, is an effective getter due to its high reactivity with common residual gases such as oxygen, nitrogen, and water vapor.[2] When these gas molecules collide with the cesium vapor or a thin film of cesium deposited on the tube's internal surfaces, they form stable, non-volatile compounds, thereby permanently trapping the gases and maintaining the high vacuum necessary for the tube's operation.

Photocathode Activation

In devices like photomultiplier tubes, the photocathode is a critical component that emits electrons when struck by photons. The efficiency of this process, known as the quantum efficiency, is highly dependent on the work function of the photocathode surface. Applying a thin layer of cesium significantly lowers the work function, making it easier for electrons to be emitted. This compound dispensers were used as a reliable source to deposit this crucial cesium layer during the manufacturing process.[3][4][5][6][7]

The Chemistry of Cesium Vapor Generation

The generation of cesium vapor from this compound is achieved through a high-temperature solid-state reaction with a reducing agent. Common reducing agents used historically include titanium, silicon, and zirconium-based alloys.[2][8] The general chemical principle involves the reduction of the chromate anion, which leads to the liberation of elemental cesium.

The reaction with titanium, a frequently used reducing agent, is believed to proceed as follows, although the exact stoichiometry can vary depending on the reaction conditions:

4 Cs₂CrO₄(s) + 5 Ti(s) → 2 Cr₂O₃(s) + 5 TiO₂(s) + 8 Cs(g)

This reaction is thermodynamically favored at elevated temperatures, typically in the range of 550°C to 650°C.[9]

Reaction Pathway for Cesium Vapor Generation

Caption: Reaction pathway for generating cesium vapor.

Quantitative Data

While precise quantitative data from historical manufacturing processes is scarce due to its proprietary nature, the following tables summarize some of the known physical and chemical properties relevant to the use of this compound in vacuum tubes.

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | Cs₂CrO₄ |

| Molar Mass | 381.80 g/mol |

| Appearance | Yellow crystalline solid |

| Density | 4.237 g/cm³ |

| Melting Point | 954 - 961 °C |

| Solubility in Water | 45.50 g/100 g (at 25 °C) |

Source:[2]

Table 2: Vapor Pressure of Elemental Cesium

This table provides the vapor pressure of pure elemental cesium at various temperatures, which is a critical parameter for understanding the behavior of the cesium vapor once it is released from the getter.

| Temperature (°C) | Vapor Pressure (Pa) |

| 100 | < 0.1 |

| 150 | ~1 |

| 200 | ~10 |

| 250 | ~60 |

Note: This data is for pure cesium and serves as a reference. The actual partial pressure of cesium generated from the getter reaction would depend on the reaction kinetics and the volume of the vacuum tube.

Experimental Protocols

Detailed experimental protocols from the era of vacuum tube manufacturing are not widely published. However, based on available literature, a general methodology for the preparation and activation of a this compound getter can be outlined.

Preparation of the Getter Material

-

Mixing of Reactants: High-purity this compound (Cs₂CrO₄) and a reducing agent, such as fine titanium powder, are intimately mixed. The stoichiometric ratio of the reactants is crucial for maximizing the yield of cesium and ensuring that the byproducts are stable solids.

-

Fabrication of the Getter Assembly: The mixed powder is typically compressed into a small pellet or packed into a metal container, often a trough or ring made of a high-melting-point metal like nickel or tantalum. This assembly is then mounted in a strategic location within the vacuum tube, away from the electron path and sensitive components.

Activation of the Getter

The activation process, often referred to as "flashing," is performed after the vacuum tube has been assembled, sealed, and evacuated to a preliminary low pressure.

-

Initial Evacuation and Bake-out: The entire vacuum tube is heated (baked-out) to a temperature of several hundred degrees Celsius while being continuously pumped. This helps to desorb gases from the internal surfaces of the tube.

-

Getter Flashing: An external high-frequency induction heater is typically used to heat the getter assembly to the activation temperature (above 500°C). The induction coil is positioned around the outside of the glass envelope of the tube, concentrating the energy on the getter.

-

Cesium Vapor Release: As the getter reaches the reaction temperature, the this compound is reduced, and cesium vapor is released.

-

Gettering Action and Deposition: The released cesium vapor reacts with any remaining gas molecules. A portion of the cesium vapor also condenses on the cooler, internal surfaces of the tube, forming a thin, mirror-like film that continues to act as a getter throughout the tube's operational life.

Experimental Workflow for Getter Activation

Caption: Workflow for this compound getter activation.

Conclusion

The use of this compound as a source of cesium vapor was a cornerstone of mid-20th-century vacuum tube manufacturing. It provided an elegant and controllable method for achieving and maintaining the high vacuum levels required for reliable tube operation and for enhancing the performance of critical components like photocathodes. While modern semiconductor devices have largely replaced vacuum tubes in many applications, the fundamental principles and chemical processes developed during that era laid the groundwork for many modern thin-film deposition and vacuum technologies. The historical application of this compound remains a significant example of innovative materials science and chemical engineering in the development of electronic devices.

References

- 1. 1 RCA JAN 2A3 D Getter Vacuum Tube Tested NOS On Calibrated TV 7 | eBay [ebay.com]

- 2. ftp.unpad.ac.id [ftp.unpad.ac.id]

- 3. soundtrackhifi.com [soundtrackhifi.com]

- 4. tubebooks.org [tubebooks.org]

- 5. uodiyala.edu.iq [uodiyala.edu.iq]

- 6. vivatubes.com [vivatubes.com]

- 7. saesgetters.com [saesgetters.com]

- 8. arxiv.org [arxiv.org]

- 9. Cathode ray tube - Wikipedia [en.wikipedia.org]

Cesium Chromate: A Technical Guide to Its Application as a Precursor for Cesium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of cesium chromate (B82759) (Cs₂CrO₄) as a precursor material for the synthesis of elemental cesium and various cesium compounds. While historically significant in the manufacturing of vacuum tubes, its current primary role is in academic and specialized research, where it serves as a starting point for producing high-purity cesium vapor and other cesium salts. This document details the underlying chemical principles, experimental protocols, and quantitative data for these transformations.

Physicochemical Properties of Cesium Chromate

This compound is a yellow crystalline solid with the chemical formula Cs₂CrO₄.[1] It is the cesium salt of chromic acid and possesses properties that make it a useful, albeit hazardous, precursor.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Formula | Cs₂CrO₄ | [1] |

| Molar Mass | 381.8 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Density | 4.237 g/cm³ | [1] |

| Melting Point | 954-961 °C | [1] |

| Solubility in Water | 71.4 g/100 mL at 20 °C | [1] |

Table 1: Physicochemical Properties of this compound

Production of Elemental Cesium Vapor

The most prominent application of this compound is in the generation of high-purity cesium vapor, a critical process in the manufacturing of vacuum tubes and other specialized electronic devices.[1] This is achieved through the high-temperature, solid-state reduction of this compound with a suitable reducing agent.

Reaction Pathways

Several reducing agents can be employed, with silicon, zirconium, and boron being the most common.[1] The general reaction scheme involves the reduction of the chromate ion (CrO₄²⁻) and the liberation of elemental cesium.

Reaction with Silicon:

2Cs2CrO4(s)+Si(s)→4Cs(g)+SiO2(s)+2Cr2O3(s)Reaction with Zirconium:

2Cs2CrO4(s)+Zr(s)→4Cs(g)+ZrO2(s)+2Cr2O3(s)A diagram illustrating this general reaction pathway is provided below.

Caption: General reaction pathway for the production of cesium vapor.

Experimental Protocol: Cesium Vapor Generation

This protocol describes a general procedure for the generation of cesium vapor from this compound using silicon as the reducing agent.

Materials:

-

This compound (Cs₂CrO₄), high purity

-

Silicon (Si) powder, fine mesh

-

High-vacuum furnace

-

Tantalum or molybdenum crucible

-

Inert atmosphere glovebox

Procedure:

-

Inside an inert atmosphere glovebox, thoroughly mix this compound and silicon powder in a stoichiometric ratio (e.g., 2:1 molar ratio of Cs₂CrO₄ to Si).

-

Transfer the mixture to a tantalum or molybdenum crucible.

-

Place the crucible in a high-vacuum furnace.

-

Evacuate the furnace to a pressure below 10⁻⁵ Torr.

-

Gradually heat the furnace to a temperature in the range of 800-950 °C.

-

The reaction will proceed, releasing cesium vapor which can then be collected on a cold finger or used in situ.

-

After the reaction is complete, cool the furnace under vacuum before venting with an inert gas.

Quantitative Data:

While specific yield data is proprietary and varies with equipment and conditions, the efficiency of cesium vapor generation is generally high. The process is driven by the continuous removal of the gaseous cesium product under vacuum, shifting the reaction equilibrium to the right.

Multi-Step Synthesis of Cesium Hydroxide (B78521) from this compound

Direct conversion of this compound to other cesium salts is not widely documented. However, a scientifically sound multi-step pathway can be devised. This process involves the reduction of the chromate ion, separation of the resulting chromium species, and subsequent conversion of the isolated cesium salt to cesium hydroxide.

Proposed Overall Workflow

The proposed workflow involves three key stages:

-

Reduction: Conversion of Cr(VI) in this compound to Cr(III).

-

Separation: Isolation of the soluble cesium salt from the insoluble chromium(III) hydroxide.

-

Conversion: Transformation of the cesium salt into cesium hydroxide.

Caption: Proposed workflow for the synthesis of cesium hydroxide.

Experimental Protocols

Step 1: Reduction of this compound

This protocol uses sodium bisulfite as a reducing agent to convert Cr(VI) to Cr(III).

Materials:

-

This compound (Cs₂CrO₄)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Sulfuric acid (H₂SO₄), dilute

Procedure:

-

Dissolve a known quantity of this compound in deionized water.

-

Acidify the solution with dilute sulfuric acid to a pH of approximately 3-4.

-

Slowly add a stoichiometric excess of sodium bisulfite solution while stirring. The color of the solution will change from yellow/orange to green, indicating the reduction of Cr(VI) to Cr(III). The reaction is:

2Cs2CrO4+3NaHSO3+5H2SO4→2Cs2SO4+Cr2(SO4)3+3NaHSO4+5H2O -

The resulting solution contains cesium sulfate and chromium(III) sulfate.

Step 2: Separation of Cesium Sulfate

This step involves the precipitation of chromium(III) hydroxide.

Materials:

-

Solution from Step 1

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

Procedure:

-

While vigorously stirring the solution from Step 1, slowly add sodium hydroxide solution.

-

Monitor the pH of the solution. As the pH increases to above 7, a grayish-green precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.

Cr2(SO4)3+6NaOH→2Cr(OH)3(s)+3Na2SO4 -

Continue adding NaOH until the pH is approximately 8-9 to ensure complete precipitation of chromium(III) hydroxide.

-

Separate the chromium(III) hydroxide precipitate by filtration.

-

Wash the precipitate with a small amount of deionized water to recover any entrained cesium sulfate solution.

-

The filtrate now contains cesium sulfate and sodium sulfate.

Step 3: Conversion to Cesium Hydroxide

This protocol is based on the established method of converting cesium sulfate to cesium hydroxide using barium hydroxide.

Materials:

-

Cesium sulfate solution from Step 2

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

Procedure:

-

Heat the cesium sulfate solution to approximately 80-90 °C.

-

Slowly add a stoichiometric amount of solid barium hydroxide octahydrate to the hot solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form.

Cs2SO4+Ba(OH)2→2CsOH(aq)+BaSO4(s) -

After the addition is complete, continue stirring at temperature for 1-2 hours to ensure the reaction goes to completion.

-

Filter the hot solution to remove the barium sulfate precipitate.

-

The resulting filtrate is a solution of cesium hydroxide. This can be carefully concentrated by evaporation under reduced pressure.

Synthesis of Other Cesium Compounds from Cesium Hydroxide

Once cesium hydroxide is obtained, it can be readily used as a precursor to synthesize a variety of other cesium salts through neutralization reactions.

Synthesis of Cesium Carbonate

Cesium carbonate can be prepared by reacting cesium hydroxide with carbon dioxide.

Reaction:

2CsOH+CO2→Cs2CO3+H2OExperimental Protocol:

-

Bubble carbon dioxide gas through the cesium hydroxide solution obtained in the previous step.

-

Continue the flow of CO₂ until the solution is saturated.

-

The resulting cesium carbonate solution can be used as is, or the solid can be obtained by evaporation of the water.

Data Summary

The following table summarizes key solubility data relevant to the described synthetic pathways.

| Compound | Formula | Solubility in Water ( g/100 mL) | Temperature (°C) |

| This compound | Cs₂CrO₄ | 71.4 | 20 |

| Cesium Sulfate | Cs₂SO₄ | 179 | 20 |

| Cesium Hydroxide | CsOH | 385 | 15 |

| Cesium Carbonate | Cs₂CO₃ | 260.5 | 15 |

| Barium Sulfate | BaSO₄ | 0.00024 | 20 |

| Chromium(III) Hydroxide | Cr(OH)₃ | Insoluble | - |

Table 2: Solubility of Relevant Compounds

Disclaimer: The protocols described herein are intended for informational purposes for qualified researchers and scientists. These reactions involve hazardous materials, including carcinogenic chromium(VI) compounds and highly corrosive bases. Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods), and waste disposal procedures must be strictly followed.

References

Determining the Oxidation State of Chromium in Cesium Chromate (Cs₂CrO₄)

Published: December 20, 2025

Abstract: This technical guide outlines the theoretical and experimental determination of the oxidation state of chromium in cesium chromate (B82759) (Cs₂CrO₄). The oxidation state, a fundamental concept in chemistry, describes the degree of oxidation of an atom in a chemical compound. For transition metals like chromium, which can exhibit multiple oxidation states, its determination is crucial for understanding the compound's chemical properties, reactivity, and potential applications.[1] This document provides a step-by-step calculation based on established chemical principles and discusses experimental verification using X-ray Photoelectron Spectroscopy (XPS).

Introduction to Oxidation States

The oxidation state or oxidation number is a hypothetical charge that an atom would have if all bonds to atoms of different elements were 100% ionic.[2] It serves as a critical tool for tracking electron transfer in redox reactions, predicting compound properties, and classifying materials.[3] Transition metals, such as chromium, are known for their ability to exist in various oxidation states, leading to a rich and diverse chemistry.[1] Cesium chromate (Cs₂CrO₄) is an inorganic compound, a yellow crystalline solid, that serves as the cesium salt of chromic acid.[4] Accurately identifying the oxidation state of chromium within this compound is a prerequisite for its study in various scientific and industrial contexts, including its historical use in the manufacturing of vacuum tubes.[4][5][6]

Theoretical Determination Protocol

The oxidation state of chromium in this compound can be determined theoretically by applying a set of established rules based on the principle of charge neutrality.[7][8]

Core Principles